2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid
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Overview
Description
2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid is an organic compound characterized by the presence of methoxy, trifluoromethyl, and nitro functional groups attached to a benzoic acid core
Preparation Methods
The synthesis of 2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid, followed by purification and crystallization to obtain the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride in hydrochloric acid.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts, tin(II) chloride, and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted benzoic acids.
Scientific Research Applications
2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl and nitro groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar compounds to 2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid include:
2-Methoxy-5-trifluoromethylphenylboronic acid: Shares the methoxy and trifluoromethyl groups but lacks the nitro group.
2-Methoxy-5-trifluoromethylphenol: Contains the methoxy and trifluoromethyl groups but has a hydroxyl group instead of a nitro group.
2-Methoxy-5-trifluoromethylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitro group.
The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-24-13-5-2-8(15(16,17)18)6-12(13)11-7-9(19(22)23)3-4-10(11)14(20)21/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHGNQVIIREVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692148 |
Source
|
Record name | 2'-Methoxy-5-nitro-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-58-5 |
Source
|
Record name | 2'-Methoxy-5-nitro-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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